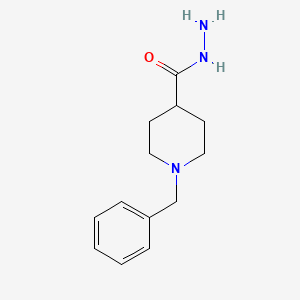

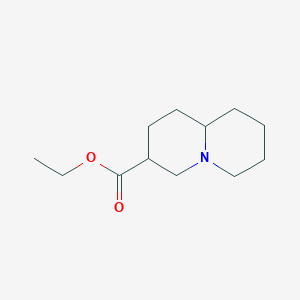

1-Benzylpiperidine-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

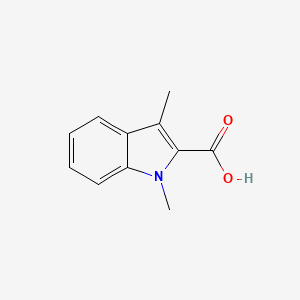

1-Benzylpiperidine-4-carbohydrazide is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antitumor, antitrypanosomal, antileishmanial, antimycobacterial, and antithrombotic effects . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Benzylpiperidine-4-carbohydrazide typically involves multiple steps, including amidation, substitution, and sometimes the use of ultrasonic mediation or microwave irradiation techniques . For example, the synthesis of 4-benzylpiperidine carboxamides, which are structurally related to 1-Benzylpiperidine-4-carbohydrazide, involved amidation and substitution steps, with variations in the carbon linker affecting the activity of the compounds . Another related compound, 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, was synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 1-Benzylpiperidine-4-carbohydrazide has been characterized using various spectroscopic techniques. For instance, the X-ray structure, vibrational spectroscopy, and DFT studies were used to investigate the molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including the formation of carbohydrazide derivatives and their subsequent reactions with different aldehydes or isothiocyanates to yield biologically active molecules . For example, 4-benzyloxyindole-2-carboxylic acid hydrazide was reacted with aromatic and heterocyclic aldehydes to produce a new class of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, have been studied through experimental and theoretical methods. The solvation energy values and the stability of different species in solution were investigated for a related compound, providing insights into its behavior in biological environments . Additionally, the antimycobacterial activity of 4-benzylsulfanylpyridine-2-carbohydrazides was not influenced by the substituents on the benzyl moiety, indicating the robustness of the core structure in maintaining biological efficacy .

Applications De Recherche Scientifique

Alzheimer's Disease Therapy

A study focused on the design, synthesis, and evaluation of N-benzylpiperidine-3/4-carbohydrazide-hydrazones for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their antioxidant capacities. These compounds showed significant inhibitory activity against both AChE and BuChE, suggesting their potential as multifunctional therapy agents for Alzheimer's disease (AD) (Parlar et al., 2019).

Environmentally Benign Synthesis

The preparation of spiropiperidines from 2-aminocarbohydrazides in water, without any catalyst, highlights an environmentally friendly approach to synthesizing complex molecules. This method leverages N-benzylpiperidinone and produces high yields of the target products without the need for further purification, showcasing an efficient and green synthetic route (Miklós & Fülöpl, 2009).

Antimicrobial and Antituberculosis Activity

A set of 4-benzylsulfanylpyridine-2-carbohydrazides was synthesized and evaluated for its in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated promising antimycobacterial efficacy, making them potential candidates for antituberculosis drug development (Herzigová et al., 2009).

Anti-inflammatory Properties

Research on 4-Benzylpiperidine has revealed its potential anti-inflammatory properties. Through in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, 4-Benzylpiperidine demonstrated significant anti-inflammatory activity, suggesting its utility as a source of anti-inflammatory agents (Jayashree et al., 2017).

Orientations Futures

Research into carbohydrazide derivatives, such as 1-Benzylpiperidine-4-carbohydrazide, could provide valuable insights into the development of new drugs. For instance, carbohydrazide derivatives have been synthesized and evaluated as potential DPP-IV inhibitors . Furthermore, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus, gain paramount importance given projections of increased cases of Alzheimer’s disease .

Propriétés

IUPAC Name |

1-benzylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFAQYEUFYKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503738 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbohydrazide | |

CAS RN |

74045-91-3 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)